Metenkefalin (CAS 82362-17-2) vs. Leu-Enkephalin: 1.4-Fold Higher Potency in Functional Tissue Assay
In a direct head-to-head comparison using the mouse vas deferens (MVD) assay, a classic functional model for opioid activity, Met-enkephalin (Metenkefalin) demonstrated 1.4-fold higher inhibitory potency on electrically induced smooth muscle contraction compared to Leu-enkephalin. This difference was observed across a concentration range of 10⁻⁸ M to 10⁻⁷ M [1].
| Evidence Dimension | Inhibition of electrically induced contraction |
|---|---|
| Target Compound Data | Significant inhibition at 10⁻⁸ - 10⁻⁷ M |
| Comparator Or Baseline | Leu-enkephalin: Significant inhibition at 10⁻⁸ - 10⁻⁷ M |
| Quantified Difference | 1.4-fold more active (met-enkephalin vs. leu-enkephalin) |
| Conditions | Mouse vas deferens, electrical field stimulation, in vitro |
Why This Matters
For researchers using the MVD assay as a bioassay for opioid peptide activity or for screening novel analgesics, this 1.4-fold potency difference is quantifiable and necessitates the use of Metenkefalin for protocol consistency and accurate comparative pharmacology, as substituting Leu-enkephalin would yield a weaker signal.
- [1] Henderson G, Hughes J, Kosterlitz HW. Effect of enkephalin and substance P on sympathetic nerve transmission in mouse vas deferens. Jpn J Pharmacol. 1978;28(1):13-19. doi:10.1254/jjp.28.13. View Source
